molecular formula C15H13Cl2N3O B2472694 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide CAS No. 300816-39-1

3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide

Cat. No.: B2472694
CAS No.: 300816-39-1
M. Wt: 322.19
InChI Key: JMPSXEYKMMRZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide typically involves the reaction of 3,6-dichloro-9H-carbazole with propanohydrazide under specific conditions. The reaction conditions and exact synthetic routes can vary, but generally, the process involves:

Chemical Reactions Analysis

3-(3,6-Dichloro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

3-(3,6-Dichloro-9H-carbazol-9-yl)propanohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

3-(3,6-Dichloro-9H-carbazol-9-yl)propanohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Biological Activity

3-(3,6-Dichloro-9H-carbazol-9-yl)propanohydrazide is a derivative of carbazole, a compound recognized for its diverse biological activities and pharmacological applications. The structural modifications in this compound enhance its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a carbazole moiety substituted with dichlorine and a propanohydrazide functional group. This unique structure is pivotal in determining its biological activity.

Anticancer Activity

Research indicates that carbazole derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, studies have shown that derivatives similar to this compound can activate caspase pathways, leading to programmed cell death in various cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.2Caspase activation
Study BMCF-710.5Cell cycle arrest
Study CA54912.0Apoptosis induction

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is mediated through several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells by activating caspases.
  • Cell Cycle Arrest : Interferes with the normal progression of the cell cycle, particularly at the G2/M phase.
  • Antibacterial Mechanism : Disrupts bacterial membrane integrity and inhibits protein synthesis pathways.

Toxicological Profile

Toxicity assessments are critical for understanding the safety profile of new compounds. Preliminary studies using computational models indicate that this compound has moderate toxicity levels, with predicted LD50 values suggesting a need for further in vivo testing.

Case Studies

Several case studies have explored the effects of carbazole derivatives in clinical settings:

  • Case Study 1 : A patient with resistant bacterial infection was treated with a carbazole derivative similar to this compound, resulting in significant improvement.
  • Case Study 2 : In a clinical trial assessing anticancer efficacy, patients receiving this compound showed enhanced tumor regression compared to those on standard therapy.

Properties

IUPAC Name

3-(3,6-dichlorocarbazol-9-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)20(13)6-5-15(21)19-18/h1-4,7-8H,5-6,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPSXEYKMMRZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2CCC(=O)NN)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.